(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine
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Overview
Description
“(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine” is a chemical compound with the CAS Number: 1186662-45-2 . It has a molecular weight of 335.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry :
- Rao et al. (2014) investigated the synthesis of 1,2,4-oxadiazoles, including derivatives similar to the mentioned compound, highlighting their significance in the realm of heterocyclic chemistry (Rao et al., 2014).
Investigations in Ring-Fission and Bond Cleavage Reactions :
- Jäger et al. (2002) explored reactions involving chloromethyl-1,2,4-oxadiazole, demonstrating their potential in studying ring-fission and carbon-carbon bond cleavage reactions (Jäger et al., 2002).
Antimicrobial and Hemolytic Activity Studies :
- Gul et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and hemolytic activities, providing insights into their biological applications (Gul et al., 2017).
Antimalarial Activity Research :
- Hutt et al. (1970) synthesized 1,3,4-oxadiazoles and evaluated their antimalarial activity, illustrating the potential use of such compounds in medical research (Hutt et al., 1970).
2D-QSAR Study for Anti-Inflammatory Activity :
- Somashekhar and Kotnal (2020) conducted a 2D-QSAR study of 1,3,4-oxadiazole derivatives, assessing their potential anti-inflammatory activity (Somashekhar & Kotnal, 2020).
Investigation of Novel Antibacterial and Antitubercular Agents :
- Joshi et al. (2008) synthesized novel 1,3,4-oxadiazole derivatives and tested them for antibacterial and antitubercular activities, contributing to the search for new therapeutic agents (Joshi et al., 2008).
Molecular Structure and Vibrational Analysis :
- Medetalibeyoğlu et al. (2019) focused on the molecular structure and vibrational analysis of a compound structurally related to 1,3,4-oxadiazoles, providing valuable information for chemical and physical characterization (Medetalibeyoğlu et al., 2019).
Spectral Analysis and Biological Evaluation :
- Ur-Rehman et al. (2021) synthesized and conducted spectral analysis of 1,3,4-oxadiazole derivatives, assessing their biological activities for potential applications (Ur-Rehman et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBJFFJRVIQYJU-PHIMTYICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine |
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